molecular formula C17H13NO B11867852 Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- CAS No. 101126-37-8

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-

Cat. No.: B11867852
CAS No.: 101126-37-8
M. Wt: 247.29 g/mol
InChI Key: CPNCDRMJYWQPSF-UHFFFAOYSA-N
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Description

(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is an organic compound characterized by the presence of a phenyl group and a quinoline moiety linked through an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone typically involves the condensation of 2-quinolinecarboxaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and phenyl ketone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles (amines, thiols) under mild conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives and phenyl ketones.

    Reduction: Corresponding alcohols.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research has indicated that derivatives of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone may exhibit pharmacological activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials requiring specific structural features.

Mechanism of Action

The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    (E)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: The E-isomer of the compound, differing in the spatial arrangement of the phenyl and quinoline groups.

    2-Phenylquinoline: A simpler analog lacking the ethylene bridge.

    Quinoline-2-carbaldehyde: A precursor in the synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone.

Uniqueness: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms underlying the activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- has the following chemical properties:

  • Molecular Formula: C17H13NO
  • Molecular Weight: 247.29100 g/mol
  • CAS Number: 101126-37-8
  • LogP: 3.11240

This compound features a quinoline moiety which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Synthesis

The synthesis of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- typically involves the condensation of appropriate phenyl and quinoline derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity while ensuring structural integrity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-. It has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF722 - 31
HeLa15 - 25
A54918 - 30

The compound exhibits a mechanism of action that includes the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit CDK2 and EGFR with IC50 values of 1.60 µM and 0.40 µM respectively, indicating its potential as a multi-target agent in cancer therapy .

Antioxidant Activity

Ethanone derivatives are also evaluated for their antioxidant properties . The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases. Studies have shown that these compounds can effectively reduce oxidative damage in cellular models .

Other Biological Activities

In addition to anticancer and antioxidant activities, Ethanone derivatives have been investigated for:

  • Antimicrobial Properties: Some studies suggest that quinoline-based compounds exhibit activity against various bacterial strains, potentially addressing antibiotic resistance issues .
  • Anti-inflammatory Effects: Preliminary data indicate that certain derivatives may modulate inflammatory pathways, although further research is needed to elucidate these effects fully .

Case Studies

Several case studies have documented the efficacy of Ethanone derivatives in preclinical settings:

  • Study on MCF7 Spheroids: A screening of a library of compounds identified Ethanone derivatives with high cytotoxicity against MCF7 spheroids, indicating their potential effectiveness in solid tumors .
  • In Vivo Models: Animal studies have shown promising results where Ethanone derivatives significantly reduced tumor growth in xenograft models while exhibiting minimal toxicity to normal tissues .

Properties

CAS No.

101126-37-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

1-phenyl-2-quinolin-2-ylethenol

InChI

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H

InChI Key

CPNCDRMJYWQPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O

Origin of Product

United States

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